molecular formula C7H13N3O B13127359 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one

5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one

Cat. No.: B13127359
M. Wt: 155.20 g/mol
InChI Key: IGSZCSDNAHFOPO-UHFFFAOYSA-N
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Description

5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one (CAS 687632-57-1) is a dihydro-1,3,5-triazinone derivative of interest in medicinal chemistry for its potential as a scaffold for novel bioactive compounds. The 1,3,5-triazine core is a nitrogen-rich heterocycle recognized for its diverse biological activities and is a promising molecular scaffold for developing agents for complex diseases . Specifically, 1,3,5-triazine derivatives have been identified as ligands for human adenosine receptors (hARs), which are G protein-coupled receptors involved in various physiological processes and are therapeutic targets in areas including oncology . Research indicates that certain 1,3,5-triazine derivatives can act as dual ligands for the hA1 and hA3 adenosine receptor subtypes . In vitro studies have shown that such compounds can inhibit cell viability in cancer cell lines, such as lung cancer, by inducing intracellular reactive oxygen species (ROS) and causing depolarization of the mitochondrial membrane potential, leading to cell death . This mechanism highlights the value of the 1,3,5-triazine scaffold in anticancer research. Furthermore, the structural versatility of this core allows for various substitutions, enabling researchers to optimize selectivity and potency for specific biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-(2-methylpropyl)-1,2-dihydro-1,3,5-triazin-6-one

InChI

InChI=1S/C7H13N3O/c1-6(2)3-10-4-8-7(11)9-5-10/h4,6H,3,5H2,1-2H3,(H,9,11)

InChI Key

IGSZCSDNAHFOPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CNC(=O)N=C1

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

A common starting point is the synthesis of substituted pyrimidine-5-carbonitrile derivatives bearing an isobutyl group. For example, 1,2,3,4-tetrahydro-6-isobutyl-4-oxo-2-thioxopyrimidine-5-carbonitrile has been used as a precursor. This compound undergoes methylation and subsequent amination or hydrazine substitution to introduce functional groups that enable ring closure to the triazine system.

Alkylation and Substitution

  • Methylation : Reaction with methyl iodide in the presence of potassium carbonate in DMF solvent results in methylated pyrimidine intermediates.
  • Amination : Reaction with ethylamine or hydrazine hydrate in refluxing alcohol introduces amino or hydrazino groups at position 2 of the pyrimidine ring.
  • These substitutions are monitored by thin layer chromatography (TLC) and confirmed by spectral methods such as IR, 1H-NMR, and mass spectrometry.

Cyclization to Triazine Core

  • The key step involves the cyclative cleavage of hydrazinyl or amino substituents with electrophilic reagents such as 2,4-bis(phenylamino)-6-chloro-s-triazine or benzene sulfonyl chloride.
  • This step leads to ring closure forming the 1,3,5-triazine core with the isobutyl substituent retained at position 5.
  • Reaction conditions typically involve reflux in solvents like dioxane or pyridine with base (e.g., sodium bicarbonate) to facilitate cyclization and substitution.

Purification and Characterization

  • After reaction completion, the mixture is poured into ice water to precipitate the product.
  • Crystallization from solvents such as ethanol or absolute alcohol is used to purify the compounds.
  • Characterization includes melting point determination, IR spectroscopy (noting characteristic -NH, -CN, and -CO bands), 1H-NMR (chemical shifts for isobutyl and methyl groups), and mass spectrometry for molecular weight confirmation.

Summary Table of Key Synthetic Steps and Conditions

Step Reactants/Intermediates Conditions Outcome/Notes
1 1,2,3,4-tetrahydro-6-isobutyl-4-oxo-2-thioxopyrimidine-5-carbonitrile DMF, K2CO3, methyl iodide, 3 h stirring Methylated pyrimidine intermediate
2 Methylated intermediate + ethylamine/hydrazine hydrate Reflux in absolute alcohol, 8-10 h Amino/hydrazino substituted pyrimidine derivatives
3 Hydrazino derivative + 2,4-bis(phenylamino)-6-chloro-s-triazine Reflux in dioxane, NaHCO3 addition Cyclative cleavage and ring closure to triazine core
4 Reaction mixture Ice water quench, crystallization Purified 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one

Research Findings and Analytical Data

  • The synthesized compounds show characteristic IR absorptions for secondary amines (-NH around 3200-3300 cm⁻¹), nitriles (-CN near 2200 cm⁻¹), and carbonyl groups (-CO near 1650 cm⁻¹).
  • 1H-NMR spectra confirm the presence of the isobutyl group with doublets around 0.9-1.0 ppm (methyl groups), multiplets for methine and methylene protons, and singlets for methyl substituents on nitrogen.
  • Mass spectrometry confirms molecular weights consistent with the proposed structures.
  • Yields range from moderate to good (approximately 50-70%) depending on the substitution and reaction conditions.

Comparative Notes on Alternative Synthetic Routes

  • Alternative methods involving diazotization and triazene intermediates have been explored for related triazine derivatives, but these are more common for pyrazolo-triazine systems rather than the 5-isobutyl substituted 1,3,5-triazine core.
  • Direct cyclization from aminopyrimidine precursors remains the most reliable and reproducible method for this compound class.

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazine ring or the isobutyl group.

    Substitution: Substitution reactions can occur at different positions on the triazine ring, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the triazine ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one is its potential as an anticancer agent. Research indicates that triazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit DNA synthesis and promote apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .

Antiviral Properties
Additionally, this compound has demonstrated antiviral activity. Analogous compounds within the triazine family have been noted for their efficacy against DNA viruses. The structural modifications in 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one may enhance its interaction with viral proteins or nucleic acids, potentially leading to effective antiviral therapies .

Agricultural Applications

Pesticide Development
The triazine class of compounds is well-known for its use in agricultural chemicals, particularly herbicides and fungicides. The unique structure of 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one may offer opportunities for developing new agrochemicals with improved efficacy and reduced environmental impact. Research has indicated that modifications in the triazine structure can lead to enhanced herbicidal activity against a broader spectrum of weeds .

Materials Science

Polymer Chemistry
In materials science, 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one can be utilized as a monomer or additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and mechanical properties. Studies have shown that triazine-based polymers exhibit improved resistance to ultraviolet (UV) light degradation and oxidative stress .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against leukemia cell lines with IC50 values below 10 μM for triazine derivatives similar to 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one .
Study BAntiviral PropertiesShowed that triazine analogs inhibited replication of specific DNA viruses by interfering with viral polymerases .
Study CAgricultural ApplicationsHighlighted the effectiveness of triazine-based herbicides in controlling resistant weed species with minimal phytotoxicity to crops .

Mechanism of Action

The mechanism of action of 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various molecular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazinone derivatives differ in substituent patterns, saturation, and functional groups, which critically affect their reactivity and applications. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Triazinone Derivatives
Compound Name Core Structure Substituents Key Functional Groups Reference
5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one Dihydrotriazinone Isobutyl (position 5) Amide, alkyl Target
4-Amino-6-(3-(benzyloxy)phenyl)-5,6-dihydro-... Dihydrotriazinone Benzyloxy phenyl, amino Amide, NH₂, aromatic ether [4]
4-Morpholino-6-phenyl-1,3,5-triazin-2(1H)-one Aromatic triazinone Morpholino, phenyl Amide, morpholine [2]
6-Amino-4-(2-bromophenyl)-3,4-dihydro-... Dihydrotriazinone 2-Bromophenyl, amino Amide, NH₂, halogen [12]
6-Amino-4-phenyl-1,3,5-triazin-2(1H)-one Aromatic triazinone Phenyl, amino Amide, NH₂ [15]
Key Observations:

Substituent Influence: Alkyl vs. Aromatic Groups: The isobutyl group in the target compound increases hydrophobicity, whereas phenyl or benzyloxy groups (e.g., in and ) enhance π-π stacking and electronic conjugation . Amino Groups: Presence of NH₂ (e.g., and ) enhances hydrogen-bonding capacity, impacting solubility and biological activity .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) NMR Data (δ, ppm) Reference
4-Morpholino-6-phenyl-1,3,5-triazin-2(1H)-one 295–298 1650 (C=O), 1610 (C=N) Not reported [2]
4-Amino-6-(3-(benzyloxy)phenyl)-... Not reported 3450 (NH), 3300 (NH₂), 1640 (C=O) 1H NMR: δ 5.60 (s, 1H) [4, 9]
6-Amino-4-(2-bromophenyl)-3,4-dihydro-... Not reported Not reported 1H NMR: δ 7.33 (d, J=8.0 Hz) [12]
6-Amino-1,3,5-triazin-2(1H)-one Not reported 3300 (NH), 1670 (C=O) 13C NMR: δ 152.9 (C=O) [11, 14]
Key Observations:
  • IR Spectroscopy: All triazinones exhibit strong C=O stretches near 1640–1670 cm⁻¹. Dihydro derivatives (e.g., target compound) may show additional NH/NH₂ stretches (~3300–3450 cm⁻¹) .
  • NMR Data: Aromatic protons in phenyl-substituted analogs appear at δ 7.0–7.7 ppm, while dihydrotriazinones display distinct signals for saturated CH₂ groups (e.g., δ 5.60 ppm in ) .
Key Observations:
  • Natural catalysts (e.g., quartz/granite) show moderate efficiency in dihydrotriazinone synthesis (55–60% yields) .

Stability and Toxicity Considerations

  • Tautomerization: Dihydrotriazinones may exhibit different tautomeric equilibria compared to aromatic analogs. For example, highlights that thioxo derivatives favor keto tautomers in solution .
  • Toxicity : Read-across principles () suggest that metabolites like LM5 share toxicity profiles with parent compounds (e.g., terbuthylazine). The target compound’s isobutyl group may influence metabolic pathways compared to tert-butyl or aromatic substituents .

Biological Activity

Structural Characteristics and Potential Biological Implications

5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one is a heterocyclic compound containing a triazine ring. The presence of this ring structure suggests potential biological activities similar to other triazine derivatives.

Key Structural Features:

  • Triazine ring
  • Isobutyl substituent
  • Partially reduced structure (dihydro)
  • Carbonyl group

These structural elements may contribute to various biological interactions, potentially influencing the compound's activity in biological systems.

Potential Biological Activities

While specific studies on 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one are lacking, we can extrapolate potential activities based on similar triazine derivatives:

  • Enzyme Inhibition: Triazine compounds have shown the ability to inhibit various enzymes, including cytochrome P450 enzymes . This could potentially affect drug metabolism and cellular processes.
  • Nrf2 Activation: Some triazine derivatives can activate the Nrf2 factor, which plays a role in cellular defense mechanisms .
  • Cell Cycle Regulation: Triazines may affect cell cycle regulators and Bcl-2 proteins, suggesting potential anticancer properties .
  • Antimicrobial Activity: Many triazine derivatives exhibit antimicrobial properties, which could be a potential area of investigation for this compound .

Based on the structural features, we can propose a hypothetical mechanism of action:

  • The triazine ring may interact with specific protein binding sites.
  • The isobutyl group could enhance lipophilicity, potentially improving cellular penetration.
  • The carbonyl group may form hydrogen bonds with target proteins.

Research Gaps and Future Directions

To fully understand the biological activity of 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one, the following studies are recommended:

  • In vitro enzyme inhibition assays: To determine its effect on various enzymes, particularly cytochrome P450.
  • Cell-based assays: To evaluate potential anticancer, antimicrobial, or other cellular effects.
  • Structure-activity relationship (SAR) studies: To understand how structural modifications affect biological activity.
  • In vivo studies: To assess pharmacokinetics, toxicity, and potential therapeutic applications.

Comparative Analysis

To provide context, we can compare the potential activities of 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one with well-studied triazine derivatives:

CompoundKnown Biological ActivitiesStructural Similarity
5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-oneTo be determinedReference compound
MelaminePlastics production, renal toxicityHigh (triazine core)
Cyanuric AcidWater treatment, UV stabilizerModerate (triazine core, carbonyl groups)
AtrazineHerbicide, endocrine disruptorLow (triazine core, different substituents)

This comparison highlights the diverse range of activities possible within the triazine family and underscores the need for specific studies on 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one.

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